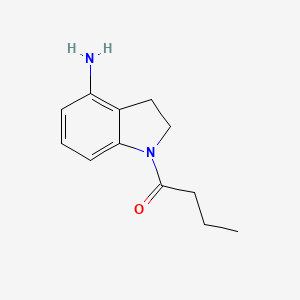
1-(4-Aminoindolin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(4-Aminoindolin-1-yl)butan-1-one typically involves the condensation of an appropriate indole derivative with a butanone derivative under specific reaction conditions. One common synthetic route includes the reaction of 4-aminoindole with butanone in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve bulk manufacturing processes that ensure high purity and consistent quality of the compound .
Análisis De Reacciones Químicas
1-(4-Aminoindolin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(4-Aminoindolin-1-yl)butan-1-one has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminoindolin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
1-(4-Aminoindolin-1-yl)butan-1-one can be compared with other indole derivatives, such as:
1-(4-Chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole: Known for its anti-inflammatory activity.
1-Phenyl-2-(pyrrolidin-1-yl)-heptan-1-one: A synthetic cathinone with psychoactive properties.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
1-(4-amino-2,3-dihydroindol-1-yl)butan-1-one |
InChI |
InChI=1S/C12H16N2O/c1-2-4-12(15)14-8-7-9-10(13)5-3-6-11(9)14/h3,5-6H,2,4,7-8,13H2,1H3 |
Clave InChI |
KELPEXRLPXEGMK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N1CCC2=C(C=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















